![molecular formula C10H19N3 B13318098 (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that features both an imidazole ring and an amine group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The butan-2-yl group is an alkyl chain that provides hydrophobic characteristics to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine typically involves the alkylation of imidazole with a suitable alkyl halide, followed by the introduction of the butan-2-yl group. One common method involves the reaction of imidazole with 3-chloropropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of imidazolines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting histamine receptors and other imidazole-sensitive pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.
作用機序
The mechanism of action of (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
類似化合物との比較
Similar Compounds
Histamine: Contains an imidazole ring and an amine group, but lacks the butan-2-yl group.
Imidazole: The parent compound of the imidazole ring, without any alkyl or amine substitutions.
(Butan-2-yl)amine: Contains the butan-2-yl group but lacks the imidazole ring.
Uniqueness
(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine is unique due to the combination of the imidazole ring and the butan-2-yl group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-3-10(2)12-5-4-7-13-8-6-11-9-13/h6,8-10,12H,3-5,7H2,1-2H3 |
InChIキー |
LTTHGOPUFBSSPY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCCCN1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)


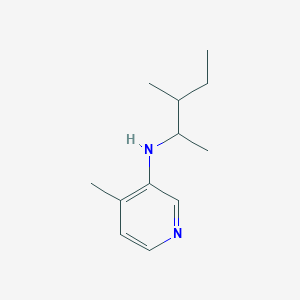
amine](/img/structure/B13318041.png)

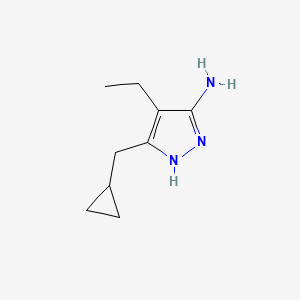
![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
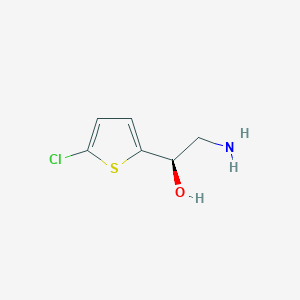
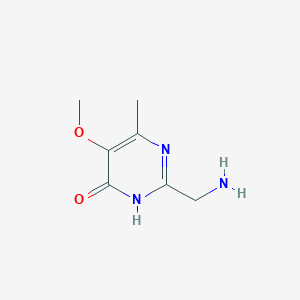
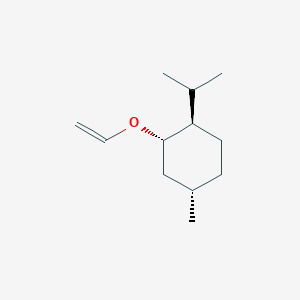
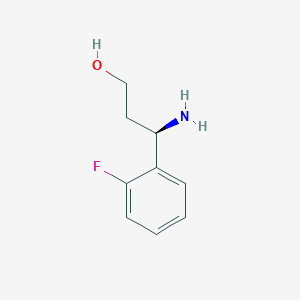
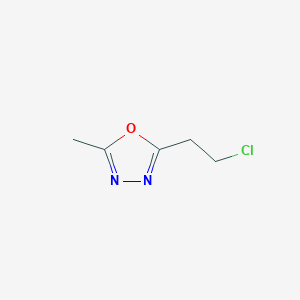
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)
